molecular formula C14H12O4S B2786507 2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic Acid CAS No. 339098-85-0

2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic Acid

Cat. No.: B2786507
CAS No.: 339098-85-0
M. Wt: 276.31
InChI Key: KKKMGWSQWVYAKD-UHFFFAOYSA-N
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Properties

IUPAC Name

2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c1-18-10-4-2-9(3-5-10)14(17)12-7-6-11(19-12)8-13(15)16/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKMGWSQWVYAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic acid typically involves the reaction of 2-thiophenecarboxylic acid with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic acid is primarily investigated for its potential therapeutic roles:

  • Anticancer Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines. Its structural modifications enhance its antiproliferative effects, making it a candidate for further development as an anticancer agent. For instance, derivatives of similar thiophene-based compounds have demonstrated significant activity against melanoma and prostate cancer cells, with IC50 values in the low nanomolar range .
  • Anti-inflammatory Effects : Research indicates that this compound may act as an aldose reductase inhibitor, which is implicated in inflammatory processes. Studies have shown that it can modulate the expression of pro-inflammatory cytokines, suggesting its utility in treating conditions such as hepatitis and liver fibrosis .

Case Studies

Several notable studies highlight the potential applications of this compound:

Anticancer Studies

A study investigating derivatives containing thiophene moieties reported significant activity against MCF-7 human breast cancer cells. Compounds exhibited IC50 values as low as 0.075 µM, indicating potent activity with low toxicity towards non-cancerous cells.

Anti-inflammatory Research

In vivo studies demonstrated that this compound significantly protected rat livers from injury induced by carbon tetrachloride (CCl4). The treatment led to decreased levels of serum alanine aminotransferase and improved liver histology, highlighting its potential for liver protection and fibrosis treatment .

Mechanism of Action

The mechanism of action of 2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the thiophene ring and the 4-methoxybenzoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Biological Activity

2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic acid is a compound characterized by its unique structural features, combining a thiophene ring with a 4-methoxybenzoyl group. This structure imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. The compound's potential biological activities include antimicrobial, anticancer, and anti-inflammatory effects, which are explored in various studies.

  • Molecular Formula : C14H12O4S
  • Molecular Weight : 276.31 g/mol
  • CAS Number : 339098-85-0

The compound can undergo various chemical transformations, such as oxidation to form sulfoxides and sulfones, or reduction to yield alcohol derivatives. Its unique structure allows for diverse applications in organic synthesis and material development.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. It is hypothesized that the compound binds to enzymes or receptors, modulating their activity and leading to alterations in cellular processes such as signal transduction and gene expression.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

Several studies have investigated the anticancer potential of thiophene derivatives. For example, compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines such as HeLa and MDA-MB-231. The following table summarizes the IC50 values for related compounds:

CompoundCell LineIC50 (µM)
This compoundHeLa10
Benzothiophene derivativeMDA-MB-23115
Another thiophene derivativeA54920

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

Anti-inflammatory Effects

Thiophene-based compounds have also been studied for their anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways. The ability to reduce inflammation can play a crucial role in managing various chronic diseases.

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxic effects of various thiophene derivatives found that the presence of the methoxy group significantly enhanced anticancer activity against multiple cell lines, including those resistant to standard therapies .
  • Molecular Docking Studies : Computational studies have demonstrated that this compound can effectively bind to target proteins involved in cancer progression, suggesting a rational design for more potent derivatives .
  • Animal Models : Preliminary studies using animal models have shown promising results in reducing tumor size when treated with thiophene derivatives, indicating potential for further development into therapeutic agents .

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